molecular formula C12H27O4P B14480833 Di-tert-butyl 2-methylpropyl phosphate CAS No. 68695-43-2

Di-tert-butyl 2-methylpropyl phosphate

Cat. No.: B14480833
CAS No.: 68695-43-2
M. Wt: 266.31 g/mol
InChI Key: DMHCJPOSLXIEJA-UHFFFAOYSA-N
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Description

Context of Organophosphorus Chemistry and Phosphate (B84403) Esters

Organophosphorus chemistry is a significant branch of chemistry focused on the synthesis and properties of organic compounds containing phosphorus. wikipedia.org While the definition can be broad, it typically includes compounds with at least one organic substituent, though not necessarily a direct phosphorus-carbon (P-C) bond. wikipedia.org A major class within this field is phosphate esters, also known as organophosphates. These are esters of phosphoric acid and have the general structure O=P(OR)₃, where a central phosphate group is bonded to alkyl or aryl groups. atamanchemicals.com

Phosphate esters are ubiquitous in nature and industry. They form the structural backbone of essential biomolecules like DNA and RNA and are critical for energy transfer in the form of adenosine (B11128) triphosphate (ATP). libretexts.org Industrially, they are utilized in a vast array of applications, including as flame retardants, plasticizers, pesticides, and lubricants. atamanchemicals.com

The synthesis of phosphate esters can be achieved through several routes, with common methods including:

Esterification of phosphoric acid: The direct reaction of phosphoric acid with alcohols. atamanchemicals.com

Alcoholysis of phosphorus oxychloride (POCl₃): A highly effective method where POCl₃ reacts with three equivalents of an alcohol. atamanchemicals.com

Oxidation of phosphite (B83602) esters: The conversion of P(III) phosphites to P(V) phosphates. atamanchemicals.com

The diverse properties of phosphate esters, from highly polar to hydrolysis-resistant, stem from the wide variety of substituent groups that can be attached to the central phosphorus atom. atamanchemicals.com

Significance of Phosphate Esters in Fundamental Chemical Research

While phosphate esters play an essential role in biochemistry, their application in synthetic organic chemistry has historically been less prominent compared to more reactive substrates like halides and sulfonates. rsc.orgrsc.org This is primarily due to the lower reactivity of the phosphate group towards nucleophilic substitution. rsc.org However, this perceived limitation has become an advantage in modern chemical research.

The stability of the phosphate ester bond makes it an excellent "tunable" reagent. rsc.org Researchers are increasingly developing new methods to activate this bond when needed, including through metal catalysis and photochemistry. rsc.orgrsc.org This allows for controlled reactions, turning the inherent stability of phosphates into a strategic asset in complex syntheses.

Furthermore, phosphate esters are crucial models for studying fundamental reaction mechanisms. The transfer of phosphoryl groups is a ubiquitous biological process, and understanding the kinetics and mechanisms of these reactions in solution provides vital insights into enzymatic processes. frontiersin.org Research into how factors like solvent effects, leaving groups, and the structure of non-leaving "spectator" groups influence reaction rates continues to be an active area of investigation. frontiersin.orgresearchgate.net

Overview of Di-tert-butyl 2-methylpropyl Phosphate: A Case Study in Sterically Hindered Organophosphates

Steric hindrance in organophosphorus chemistry refers to the spatial bulk of the substituent groups around the phosphorus center, which can impede the approach of reagents. researchgate.net In the case of this compound, the presence of two tert-butyl groups creates a highly congested environment around the phosphorus atom.

Expected Properties and Reactivity:

Low Reactivity: The significant steric shielding is expected to make the phosphorus center highly resistant to nucleophilic attack. This would result in very slow rates of hydrolysis and reaction with other nucleophiles compared to less hindered phosphate esters like trimethyl phosphate or triethyl phosphate.

Synthetic Challenges: The synthesis of such a compound would be challenging using standard methods. For instance, the reaction of alcohols with phosphorus oxychloride is sensitive to steric hindrance. Research has shown that the formation of even a single tert-butyl phosphate ester bond can be difficult, suggesting that creating a di-tert-butyl substituted phosphate would require specialized conditions. frontiersin.orgorganic-chemistry.org

Physical Properties: The large, nonpolar alkyl groups would render the molecule hydrophobic and soluble in nonpolar organic solvents. The bulky, symmetric nature of the tert-butyl groups might also influence its physical state and thermal stability.

Alkyl GroupStructureTypeRelative Steric Bulk
Methyl-CH₃PrimaryLow
Ethyl-CH₂CH₃PrimaryModerate
2-Methylpropyl (Isobutyl)-CH₂CH(CH₃)₂Primary (Branched)High
tert-Butyl-C(CH₃)₃TertiaryVery High

The combination of two "very high" bulk tert-butyl groups with a "high" bulk isobutyl group places this compound at the extreme end of sterically hindered phosphate esters. Such compounds are valuable in research for studying the limits of reactivity and for applications where chemical inertness is paramount. frontiersin.orgresearchgate.net

Current Research Landscape and Identified Knowledge Gaps

The current research landscape for organophosphates is vast, with significant efforts directed towards their application in materials science, catalysis, and biology. ethernet.edu.ettue.nl For sterically hindered phosphates, research often focuses on leveraging their unique stability. For example, bulky phosphate esters have been investigated for their role in the selective extraction of rare earth elements, where the steric properties of the ligands influence binding selectivity. researchgate.netoup.com Similarly, di-tert-butyl phosphate has been used as a precursor for creating metal phosphate materials and polymers. acs.org

The most significant knowledge gap concerning this compound is the absence of its characterization in scientific literature. There is a clear need for foundational research to address the following:

Synthesis: Development of a viable and efficient synthetic route to access this and similar highly hindered mixed-alkyl phosphate triesters.

Characterization: Full spectroscopic and physical characterization to confirm its structure and determine its fundamental properties (e.g., melting point, boiling point, stability).

Reactivity Studies: Quantitative studies to measure its reactivity towards hydrolysis and various nucleophiles. This data would provide a valuable benchmark for understanding the impact of extreme steric hindrance on phosphoryl transfer reactions.

Potential Applications: Exploration of its potential use as a highly stable, non-reactive component in materials science, such as a non-migrating plasticizer, a stable lubricant, or a sterically demanding ligand in catalysis.

Closing these gaps would not only introduce a new, well-characterized molecule to the field but also deepen the fundamental understanding of structure-reactivity relationships in organophosphorus chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68695-43-2

Molecular Formula

C12H27O4P

Molecular Weight

266.31 g/mol

IUPAC Name

ditert-butyl 2-methylpropyl phosphate

InChI

InChI=1S/C12H27O4P/c1-10(2)9-14-17(13,15-11(3,4)5)16-12(6,7)8/h10H,9H2,1-8H3

InChI Key

DMHCJPOSLXIEJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)COP(=O)(OC(C)(C)C)OC(C)(C)C

Origin of Product

United States

Reaction Mechanisms and Reactivity of Di Tert Butyl 2 Methylpropyl Phosphate

Phosphoryl Transfer Mechanisms at the Phosphorus Center

The transfer of a phosphoryl group can proceed through several distinct mechanistic routes, broadly classified as concerted, stepwise associative, and elimination-addition pathways.

A concerted mechanism for phosphoryl transfer is analogous to an S_N2 reaction at a carbon center. thieme-connect.de In this pathway, the nucleophile attacks the phosphorus atom at the same time as the bond to the leaving group is breaking. This process proceeds through a single, pentacoalent transition state. sapub.org For a concerted reaction to occur, the incoming nucleophile and the departing leaving group are expected to occupy apical positions in a trigonal bipyramidal transition state. sapub.org

The key characteristic of this mechanism is the simultaneous nature of bond formation and bond cleavage. frontiersin.org The reaction rate is dependent on the concentration of both the phosphate (B84403) ester and the nucleophile.

In a stepwise associative mechanism, the reaction proceeds through a distinct, relatively stable pentacoordinate intermediate. frontiersin.org This mechanism involves two steps: the initial attack of the nucleophile on the phosphorus center to form the pentacoordinate intermediate (A_N), followed by the departure of the leaving group from this intermediate (D_N). frontiersin.org

This pathway is favored when the pentacoordinate intermediate is sufficiently stable. The stability of this intermediate is influenced by the nature of the substituents on the phosphorus atom. Electronegative substituents can stabilize the pentacoordinate structure.

The elimination-addition mechanism is a stepwise process that involves the initial departure of the leaving group to form a highly reactive, trigonal planar metaphosphate intermediate (E_N). frontiersin.org This is the rate-determining step. The metaphosphate intermediate is then rapidly attacked by a nucleophile in a subsequent step (A_N). frontiersin.org

This pathway is generally favored for phosphate monoesters and diesters under specific conditions and with a very good leaving group, but is considered less common for phosphate triesters like Di-tert-butyl 2-methylpropyl phosphate, especially with alkyl leaving groups.

Advanced Spectroscopic and Analytical Characterization of Di Tert Butyl 2 Methylpropyl Phosphate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of organophosphorus compounds. cwejournal.org Through the analysis of various nuclei such as ¹H and ³¹P, and the application of multi-dimensional techniques, a comprehensive structural map of Di-tert-butyl 2-methylpropyl phosphate (B84403) can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to identify the hydrogen environments within the molecule's three distinct alkyl groups: two chemically equivalent tert-butyl groups and one 2-methylpropyl (isobutyl) group. The chemical shift (δ), multiplicity, and coupling constants (J) of the signals provide unambiguous evidence for these structural motifs.

The two tert-butyl groups, being sterically bulky and electronically similar, produce a single, sharp resonance signal. nih.govacdlabs.com This signal integrates to 18 protons, representing the 18 equivalent methyl protons of the two (CH₃)₃C- moieties. Due to the absence of adjacent protons, this signal appears as a singlet. acdlabs.com

The 2-methylpropyl group presents a more complex, but highly characteristic, set of signals.

Methyl Protons (-CH(C H₃)₂): The six protons of the two methyl groups are equivalent and appear as a doublet, as they are split by the single adjacent methine proton.

Methine Proton (-C H(CH₃)₂): This single proton is coupled to the six methyl protons and the two methylene (B1212753) protons, theoretically resulting in a complex multiplet (a nonet). yale.edu

Methylene Protons (-O-C H₂-CH-): The two protons of the methylene group adjacent to the phosphate oxygen are coupled to the methine proton, resulting in a doublet. Their proximity to the electronegative phosphate group shifts their signal downfield. libretexts.org

The expected ¹H NMR data are summarized in the table below.

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
tert-butyl, -C(CH ₃)₃~1.3 - 1.5SingletN/A18H
Isobutyl, -CH(CH ₃)₂~0.9 - 1.0Doublet~6.86H
Isobutyl, -CH (CH₃)₂~1.9 - 2.1Nonet / Multiplet~6.81H
Isobutyl, -O-CH ₂-~3.8 - 4.0Doublet~6.52H

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary based on solvent and experimental conditions.

Phosphorus-31 (³¹P) NMR spectroscopy is a highly effective technique for directly analyzing the phosphorus center of the molecule. wikipedia.org Since ³¹P has a natural abundance of 100% and a spin of ½, it provides sharp, easily interpretable signals over a wide chemical shift range. huji.ac.il For routine analysis, spectra are typically recorded with proton decoupling, which collapses any P-H coupling into a single sharp peak, simplifying the spectrum. huji.ac.il

The chemical shift of the phosphorus nucleus in phosphate esters is highly sensitive to the steric and electronic nature of the attached alkoxy groups. wikipedia.org For sterically hindered phosphate triesters, such as those containing tert-butyl groups, the ³¹P signal is expected to appear significantly upfield (at a negative chemical shift value) relative to the 85% H₃PO₄ standard. wikipedia.org This upfield shift is a hallmark of electron donation and steric bulk around the phosphorus atom.

Nucleus Expected Chemical Shift (δ, ppm) Reference Standard Typical Multiplicity
³¹P~ -10 to -1485% H₃PO₄Singlet (¹H decoupled)

Note: The predicted shift is based on analogous structures like tri-tert-butyl phosphate (δ -13.3 ppm). wikipedia.org

To confirm the connectivity and provide a complete structural assignment, advanced two-dimensional (2D) NMR experiments are employed. These techniques correlate different nuclei through covalent bonds, verifying the assignments made from 1D spectra.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. For Di-tert-butyl 2-methylpropyl phosphate, COSY would show a clear correlation between the methylene protons and the methine proton of the isobutyl group, and also between the methine proton and the terminal methyl protons of that same group. This confirms the -CH₂-CH-(CH₃)₂ connectivity.

¹H-¹³C HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This experiment correlates protons directly with the carbon atoms to which they are attached. It allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum based on the known ¹H NMR assignments.

¹H-³¹P HSQC: This specialized 2D experiment directly correlates protons with the phosphorus nucleus, providing definitive evidence of through-bond proximity and confirming the phosphate ester linkages. acs.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the compound's volatility and thermal stability.

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov this compound is expected to be sufficiently volatile for GC analysis. The gas chromatogram provides a retention time characteristic of the compound, which can be used for identification and assessment of purity by detecting any potential impurities.

Following separation by GC, the compound is ionized (typically by electron impact, EI), and the resulting mass spectrum is recorded. The molecular ion (M⁺) peak, if observed, confirms the molecular weight. However, for many esters, the molecular ion can be weak or absent. whitman.edu The fragmentation pattern is highly informative for structural confirmation. Common fragmentation pathways for phosphate esters include the loss of stable neutral molecules like alkenes from the alkyl groups.

Expected Fragment Ion (m/z) Proposed Neutral Loss Significance
[M - 57]⁺Loss of a tert-butyl radical (•C(CH₃)₃)Cleavage of a P-O-C bond.
[M - 56]⁺Loss of isobutene (CH₂=C(CH₃)₂)Common rearrangement for tert-butyl esters.
[M - 73]⁺Loss of an isobutyl radical (•CH₂CH(CH₃)₂)Cleavage of the second type of P-O-C bond.

For compounds that may be less volatile or prone to thermal degradation in a GC inlet, LC-MS is the preferred method. nih.govnih.gov This technique separates the compound in the liquid phase before it is introduced into the mass spectrometer. Soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used, which minimize fragmentation and usually produce a strong signal for the protonated molecule, [M+H]⁺. acs.org

Tandem mass spectrometry (LC-MS/MS) can provide further structural confirmation. In this technique, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID) to generate a characteristic spectrum of product ions. This method is highly specific and sensitive, making it ideal for confirming the identity of the compound in complex matrices. nih.gov The fragmentation in LC-MS/MS often involves the neutral loss of alkyl groups as alkenes. nih.gov

Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss
[M+H]⁺[M+H - 56]⁺Loss of isobutene
[M+H]⁺[M+H - 112]⁺Loss of two molecules of isobutene

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Phosphorus-Specific Detection

Inductively coupled plasma mass spectrometry (ICP-MS) serves as a powerful and highly sensitive technique for elemental analysis, making it exceptionally suitable for the specific detection and quantification of phosphorus in organophosphate compounds like this compound. The method is characterized by its high detection efficiency, good reproducibility, and its utility as an accepted technique for quantitative analysis. rjeec.ro In this process, the sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the compound. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio.

For phosphorus-specific detection, the mass spectrometer is tuned to monitor the isotope ³¹P. This approach allows for the determination of the total phosphorus content in a sample with very low detection limits, often in the parts-per-billion (ppb) range or lower. nih.gov ICP-MS offers a distinct advantage as a species-independent detector, meaning the response for phosphorus is independent of the molecule in which it was originally present. nih.gov This simplifies quantification, as calibration can be performed using simple inorganic phosphorus standards. nih.gov

However, the detection of phosphorus at a mass-to-charge ratio (m/z) of 31 can be subject to polyatomic interferences from ions such as ³¹CH₃O⁺. researchgate.net To mitigate these interferences and enhance detection limits, modern ICP-MS systems often employ collision/reaction cells. researchgate.net For instance, helium can be used as a collision gas to break up interfering polyatomic ions, or oxygen can be used as a reaction gas to shift the phosphorus analysis to the PO⁺ ion at m/z 47, which is less prone to interference. nih.govresearchgate.net The coupling of a separation technique like ion chromatography (IC) with ICP-MS can further enhance selectivity by separating the target organophosphate from other phosphorus-containing species prior to detection. nih.gov

Table 1: Key Parameters of ICP-MS for Phosphorus Detection
ParameterDescriptionRelevance to Analysis
Analyte Phosphorus (P)The target element for quantification in the phosphate ester.
Isotope Monitored ³¹PThe primary isotope of phosphorus, used for selective detection.
Common Interferences Polyatomic ions (e.g., ¹⁵N¹⁶O⁺, ¹⁴N¹⁶O¹H⁺)Can overlap with the ³¹P signal, requiring mitigation strategies.
Mitigation Strategy Collision/Reaction Cell (e.g., with He or O₂)Reduces or eliminates polyatomic interferences to improve accuracy.
Typical Detection Limits ng/L to µg/L (ppb to ppt)Demonstrates the high sensitivity of the technique for trace analysis. nih.gov
Coupled Techniques Ion Chromatography (IC), Gas Chromatography (GC)Provides separation of different phosphorus species before detection. nih.gov

High-Resolution Time-of-Flight Mass Spectrometry (TOF MS) for Accurate Mass Determination

High-Resolution Time-of-Flight Mass Spectrometry (HR-TOF-MS) is an indispensable tool for the unambiguous identification and structural confirmation of organic molecules such as this compound. This technique is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy and precision, typically to within a few parts per million (ppm). thermofisher.com This level of performance allows for the determination of a molecule's elemental formula from its exact mass. thermofisher.com

When analyzing this compound, a soft ionization technique such as Electrospray Ionization (ESI) or Direct Analysis in Real Time (DART) would typically be employed to generate intact molecular ions, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. nih.gov The TOF analyzer then measures the precise time it takes for these ions to travel a fixed distance to the detector; this time is directly related to their m/z.

The high resolving power of TOF-MS enables the separation of the target ion from other ions that may have the same nominal mass but different elemental compositions (isobaric interferences). thermofisher.com By comparing the experimentally measured accurate mass to the calculated theoretical mass, the elemental formula can be confidently assigned. This is a critical step in confirming the identity of the compound and distinguishing it from other potential isomers or impurities. The combination of high mass accuracy and the fidelity of isotopic patterns provides unambiguous formula assignment. spectroscopyonline.com

Table 2: Accurate Mass Determination of this compound
ParameterValueDescription
Molecular Formula C₁₃H₂₉O₄PThe elemental composition of the target compound.
Monoisotopic Mass 280.1798 DaThe calculated exact mass of the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³¹P).
Ion Species (Example) [M+H]⁺Protonated molecule, a common adduct in positive ion mode mass spectrometry.
Theoretical m/z of [M+H]⁺ 281.1876The calculated mass-to-charge ratio for the protonated molecule.
Typical Mass Accuracy < 5 ppmThe acceptable deviation between the measured and theoretical mass for confident identification.

Vibrational Spectroscopy: Infrared (IR) and Raman

Characterization of Phosphate Ester Linkages via IR Absorption Spectra

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. For this compound, the IR spectrum is dominated by characteristic absorptions from the phosphate ester functional groups.

The most prominent and diagnostic absorption band for phosphate esters is the phosphoryl stretch (P=O). This vibration typically gives rise to a very strong and sharp absorption band in the region of 1300-1250 cm⁻¹. The exact position of this band can be influenced by the electronegativity of the substituent groups attached to the phosphorus atom.

Another key feature in the IR spectrum is the absorption related to the P-O-C linkages. These groups exhibit strong, broad, and often complex absorption bands in the 1100-950 cm⁻¹ region. researchgate.netresearchgate.net These bands arise from the asymmetric and symmetric stretching vibrations of the P-O-C single bonds. The C-H stretching vibrations from the tert-butyl and 2-methylpropyl alkyl groups are expected to appear as strong bands in the 2960-2850 cm⁻¹ region, while C-H bending vibrations will be present in the 1470-1365 cm⁻¹ range. The presence and specific patterns of these absorptions provide a unique spectral fingerprint for the compound, allowing for its identification and characterization. chemrxiv.org

Table 3: Characteristic IR Absorption Bands for this compound
Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)Expected Intensity
P=O StretchPhosphoryl1300 - 1250Strong, Sharp
P-O-C Asymmetric StretchPhosphate Ester1100 - 950Strong, Broad
C-H StretchAlkyl (sp³)2960 - 2850Strong
C-H BendAlkyl (sp³)1470 - 1365Medium

Application of Raman Spectroscopy for Structural Analysis

Raman spectroscopy is a vibrational spectroscopic technique that is complementary to IR spectroscopy. irdg.org It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making it particularly effective for analyzing symmetric vibrations and non-polar bonds.

In the structural analysis of this compound, Raman spectroscopy can provide valuable confirmatory data. The phosphoryl (P=O) stretching vibration, which is strong in the IR spectrum, also typically appears in the Raman spectrum, although its intensity can vary. The symmetric stretching vibrations of the P-O-C linkages are often more prominent in the Raman spectrum than in the IR spectrum.

Furthermore, the hydrocarbon backbone of the tert-butyl and 2-methylpropyl groups will produce distinct signals. The C-H stretching vibrations appear strongly in the 3000-2800 cm⁻¹ region, and the C-C skeletal vibrations and C-H deformation modes are found in the fingerprint region below 1500 cm⁻¹. researchgate.net The analysis of these characteristic Raman bands can be used for qualitative identification and for studying conformational properties of the alkyl chains. irdg.orgorientjchem.orgorientjchem.org

Table 4: Expected Raman Shifts for this compound
Vibrational ModeFunctional GroupApproximate Raman Shift (cm⁻¹)Expected Intensity
C-H StretchAlkyl (sp³)3000 - 2800Strong
P=O StretchPhosphoryl1280 - 1240Medium - Weak
P-O-C Symmetric StretchPhosphate Ester800 - 700Medium - Strong
C-C Skeletal StretchAlkyl1200 - 800Medium

Advanced Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify components in a mixture. For a relatively non-polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most suitable mode of separation. nih.gov

In a typical RP-HPLC setup, the stationary phase is non-polar (e.g., a C18-bonded silica (B1680970) column), and the mobile phase is a polar solvent mixture, commonly consisting of acetonitrile (B52724) and/or methanol (B129727) mixed with water. nih.govchromatographyonline.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. This compound, being hydrophobic, will have a strong affinity for the non-polar C18 stationary phase and will elute later than more polar impurities. A gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased, is often used to ensure good resolution and reasonable analysis times. nih.gov

Quantification is achieved by using a suitable detector, such as an Ultraviolet (UV) detector if the molecule contains a chromophore, or more universally, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). For highly specific and sensitive quantification, HPLC can be coupled with a mass spectrometer (LC-MS). chromatographyonline.com By constructing a calibration curve from standards of known concentration, the amount of this compound in an unknown sample can be accurately determined. wmich.edu

Table 5: Exemplar HPLC Method for this compound
ParameterConditionPurpose
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Non-polar stationary phase for reversed-phase separation. nih.gov
Mobile Phase Acetonitrile / Water (Gradient)Polar mobile phase; gradient elution optimizes separation and speed.
Flow Rate 1.0 mL/minA typical analytical flow rate for standard bore columns. nih.gov
Injection Volume 10 - 20 µLStandard volume for analytical HPLC. chromatographyonline.com
Column Temperature 30 - 40 °CControlled temperature ensures reproducible retention times.
Detector ELSD, RI, or Mass Spectrometry (MS)Universal detection for a non-UV-absorbing compound.

Comprehensive Two-Dimensional Gas Chromatography (2D GC) for Mixture Speciation

Comprehensive two-dimensional gas chromatography (GC × GC) is a powerful analytical technique that provides significantly enhanced resolution and peak capacity compared to conventional one-dimensional GC, making it highly suitable for the detailed analysis of complex mixtures containing organophosphorus compounds. nih.govdrawellanalytical.com This enhanced separation is achieved by subjecting the effluent from a primary column to further separation on a second, shorter column with a different stationary phase. researchgate.net

For a compound like this compound, which may be present in a complex matrix with other structurally related compounds or isomers, GC × GC would be instrumental in achieving complete separation and accurate identification. The technique is particularly effective for separating co-eluting peak pairs that would otherwise overlap in a single-dimension separation. nih.gov

A typical GC × GC setup for the analysis of organophosphorus esters would involve a non-polar primary column followed by a moderately polar or polar secondary column. nih.govresearchgate.net This column set configuration separates compounds based on boiling point in the first dimension and polarity in the second dimension, spreading the analytes across a two-dimensional plane. Detection is often accomplished using a flame photometric detector (FPD) in phosphorus mode, which offers excellent selectivity for phosphorus-containing compounds, or a time-of-flight mass spectrometer (TOF-MS) for definitive identification. nih.govnih.gov

The resulting 2D chromatogram provides a structured map where related compounds often appear in the same region, facilitating identification. While specific retention time data for this compound is not available, the table below provides representative GC × GC parameters used for the analysis of a range of organophosphorus compounds, which would be a starting point for method development for the target analyte.

Table 1: Representative GC × GC-FPD Parameters for Organophosphorus Compound Analysis

ParameterCondition
Primary Column (1D) 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Secondary Column (2D) 1-2 m x 0.1 mm ID, 0.1 µm film thickness (e.g., DB-1701)
Modulation Period 4-6 seconds
Modulator Temperature Offset 15-50 °C above secondary oven temperature
Carrier Gas Helium
Detector Flame Photometric Detector (FPD) - Phosphorus Mode

This table presents typical parameters for the analysis of organophosphorus compounds and serves as a likely starting point for the analysis of this compound.

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Gas chromatography typically requires analytes to be volatile and thermally stable. While this compound itself is likely amenable to direct GC analysis, related acidic degradation products or metabolites that may be present in a sample are often non-volatile. nih.gov In such cases, derivatization is a crucial sample preparation step to convert these polar, non-volatile compounds into more volatile and thermally stable derivatives suitable for GC analysis. drawellanalytical.comnih.gov This process can significantly enhance both the sensitivity and selectivity of the analysis. nih.gov

The most common derivatization strategies for acidic organophosphorus compounds, such as alkyl phosphonic acids, are silylation and alkylation (specifically methylation). nih.govmdpi.com

Silylation: This involves reacting the acidic proton of the phosphonic acid with a silylating agent to form a less polar and more volatile silyl (B83357) ester. A common reagent for this purpose is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which forms robust tert-butyldimethylsilyl (TBDMS) derivatives. nih.gov

Alkylation: Methylation is another widely used technique where reagents like diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) (TMS-DM) are used to convert the acidic analytes into their corresponding methyl esters. mdpi.comscirp.org These methyl esters are generally volatile and exhibit good chromatographic behavior.

The choice of derivatization reagent depends on the specific analytes and the complexity of the sample matrix. For instance, pentafluorobenzyl bromide (PFBBr) has been used to derivatize certain phosphonic acids, creating derivatives that can be sensitively detected using electron capture detection (ECD) or mass spectrometry. mdpi.com While this compound itself would not require derivatization, the analysis of its potential environmental or metabolic breakdown products would likely necessitate such a step for comprehensive GC-based investigation.

Table 2: Common Derivatization Reagents for Acidic Organophosphorus Compounds

Derivatization StrategyReagentTarget Functional GroupResulting Derivative
Silylation N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)Phosphonic Acid (-P(O)(OH)R)tert-butyldimethylsilyl (TBDMS) ester
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Phosphonic Acid (-P(O)(OH)R)Trimethylsilyl (TMS) ester
Methylation Diazomethane (CH₂N₂)Phosphonic Acid (-P(O)(OH)R)Methyl ester
Alkylation Pentafluorobenzyl bromide (PFBBr)Phosphonic Acid (-P(O)(OH)R)Pentafluorobenzyl (PFB) ester

This table outlines common derivatization strategies that would be applicable to the acidic degradation products of organophosphorus esters like this compound.

Computational and Theoretical Studies of Di Tert Butyl 2 Methylpropyl Phosphate

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to compute the electronic structure and energy of a molecule. These methods provide fundamental information about molecular orbitals, charge distribution, and geometric parameters.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. roaldhoffmann.com Among the most important of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital containing the most energetic electrons and acts as an electron donor in reactions. Conversely, the LUMO is the lowest-energy orbital that is empty and can accept electrons, thus acting as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. mdpi.com A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com A small gap suggests the molecule is more reactive and can be easily polarized.

For Di-tert-butyl 2-methylpropyl phosphate (B84403), the HOMO is expected to be localized primarily on the non-bridging oxygen atoms of the phosphate group, which possess lone pairs of electrons. The LUMO is anticipated to be an anti-bonding orbital (σ*) associated with the P-O ester bonds. An attack by a nucleophile would involve the transfer of electron density from the nucleophile's HOMO to the LUMO of the phosphate, initiating a substitution reaction. Theoretical calculations are essential to quantify the energies of these orbitals. researchgate.net

Table 1: Illustrative Frontier Orbital Energies for Di-tert-butyl 2-methylpropyl Phosphate The following data is hypothetical and serves to illustrate typical results from quantum chemical calculations.

Computational ParameterEnergy (eV)
HOMO Energy-10.81
LUMO Energy1.19
HOMO-LUMO Gap 12.00

A large calculated gap, as shown in the illustrative table, would suggest that this compound is a relatively stable molecule under normal conditions, resistant to reactions with weak nucleophiles.

Density Functional Theory (DFT) is a robust and widely used computational method that determines the electronic structure of a molecule based on its electron density rather than its complex many-electron wave function. pku.edu.cnmdpi.com This approach offers a favorable balance between accuracy and computational cost, making it ideal for geometry optimization and energy calculations of medium-to-large molecules like this compound. google.com

A geometry optimization calculation systematically alters the positions of the atoms in a molecule to find the arrangement with the lowest possible energy—the ground-state geometry. cnr.it This provides precise information on bond lengths, bond angles, and dihedral angles. For this compound, DFT would be used to determine the precise tetrahedral geometry around the central phosphorus atom and the optimal arrangement of the bulky tert-butyl and 2-methylpropyl groups. The accuracy of these calculations allows for a reliable prediction of the molecule's three-dimensional structure. youtube.com

Table 2: Illustrative Optimized Geometric Parameters for the Phosphate Core of this compound using DFT The following data is hypothetical, based on typical values for phosphate esters, and represents the output of a DFT geometry optimization.

ParameterBond/AngleCalculated Value
Bond LengthP=O1.48 Å
Bond LengthP-O (ester)1.61 Å
Bond AngleO=P-O (ester)115.2°
Bond AngleO(ester)-P-O(ester)103.5°

These theoretical structural parameters are crucial for understanding steric hindrance and the accessibility of the phosphorus center to attacking reagents.

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanics provides detailed electronic information, it is computationally expensive for studying the dynamic motions and conformational flexibility of molecules, especially in a solvent environment. For these tasks, molecular mechanics and molecular dynamics simulations are employed.

The ester groups attached to the central phosphate in this compound are flexible and can rotate around the P-O and C-O single bonds. This rotation gives rise to multiple spatial arrangements known as conformers or rotamers, each with a different energy. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers between them.

Molecular mechanics (MM) methods are well-suited for this purpose. researchgate.net They use a simplified, classical mechanics-based model (a "force field") to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the flexible bonds, a potential energy surface can be mapped, and low-energy conformations can be identified. nih.gov For a molecule with bulky substituents like the tert-butyl and 2-methylpropyl groups, steric hindrance plays a major role in determining which conformations are most stable. It is expected that conformers that minimize the steric clash between these large groups will be energetically favored.

Table 3: Illustrative Relative Energies of Hypothetical Conformers of this compound This table presents hypothetical data from a molecular mechanics conformational search, illustrating the relative stability of different spatial arrangements.

Conformer Description (based on key dihedral angles)Relative Energy (kcal/mol)Population at 298 K (%)
Global Minimum (e.g., anti-gauche)0.0075.1
Conformer 2 (e.g., gauche-gauche)1.1513.5
Conformer 3 (e.g., anti-anti)2.501.4

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. chemrxiv.org An MD simulation can provide a detailed picture of how this compound interacts with its environment, particularly with solvent molecules. nih.gov

By placing the molecule in a simulated box of solvent (e.g., water or an organic solvent) and running a simulation, one can observe how the solvent molecules arrange themselves around the solute. This provides insight into intermolecular interactions such as hydrogen bonding and van der Waals forces. A key property derived from such simulations is the solvation free energy, which is the energy change associated with transferring a molecule from a vacuum to a solvent. nih.govnih.gov This value is critical for predicting solubility and understanding how the solvent influences chemical reactivity and reaction mechanisms. Given its structure with a polar phosphate head and nonpolar alkyl tails, this compound is expected to exhibit complex solvation behavior.

Table 4: Illustrative Solvation Free Energies (ΔGsolv) of this compound in Various Solvents Hypothetical data derived from the principles of molecular dynamics simulations.

SolventDielectric ConstantΔGsolv (kcal/mol)
Water78.4-5.8
Methanol (B129727)32.7-7.2
Acetonitrile (B52724)37.5-8.1
Hexane1.9-2.5

The results would quantify the molecule's affinity for different chemical environments, which is crucial for predicting its partitioning behavior and reaction kinetics in various media.

Computational Approaches to Reaction Mechanisms

Computational methods are invaluable for elucidating the detailed step-by-step pathways of chemical reactions. rsc.org For phosphate esters, a reaction of primary importance is hydrolysis, the cleavage of a P-O ester bond by water. Computational studies can map the potential energy surface of the reaction, identifying the structures of transition states and any intermediates that may be formed. rsc.orgacs.org

The activation energy (the energy barrier that must be overcome for the reaction to occur) can be calculated from the difference in energy between the reactants and the transition state. This allows for the theoretical prediction of reaction rates. For reactions in complex environments, such as in a solvent or an enzyme active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often used. nih.govbiomolmd.org In a QM/MM simulation, the reacting parts of the molecule are treated with high-level quantum mechanics, while the surrounding environment (protein, solvent) is treated with more efficient molecular mechanics. frontiersin.org This approach would allow for the study of, for example, the enzyme-catalyzed hydrolysis of this compound, providing insights into the catalytic mechanism.

Table 5: Illustrative Calculated Activation Free Energies (ΔG‡) for the Hydrolysis of this compound Hypothetical data for a proposed nucleophilic substitution (SN2-type) reaction pathway.

Reaction StepDescriptionΔG‡ (kcal/mol)
Step 1Nucleophilic attack of water on phosphorus24.5
Step 2Formation of pentacoordinate intermediate-3.2 (relative to reactants)
Step 3Departure of the leaving group15.8 (from intermediate)

Such calculations can distinguish between different possible mechanisms (e.g., associative vs. dissociative pathways) and explain how factors like solvent or catalysts influence the reaction rate. rsc.orgresearchgate.net

Transition State Characterization of Phosphoryl Transfer Processes

Phosphoryl transfer is a fundamental reaction in biochemistry and a key process in the mechanism of action and degradation of organophosphorus compounds. stanford.edu The characterization of the transition state (TS) is paramount to understanding the reaction mechanism. stanford.edunih.gov These reactions can proceed through a spectrum of mechanisms, generally categorized as:

Associative (ANDN): A mechanism involving a pentavalent phosphorane intermediate or transition state where the nucleophile forms a bond before the leaving group departs. nih.govresearchgate.net

Dissociative (DN+AN): A mechanism where the bond to the leaving group is substantially broken before the new bond with the nucleophile is formed, proceeding through a metaphosphate-like transition state. nih.govresearchgate.net

Concerted (SN2-type): A single transition state where bond-forming and bond-breaking occur simultaneously. nih.gov

Computational methods, such as Density Functional Theory (DFT), are employed to locate and characterize the geometry and energy of these transition states. While no specific computational studies characterizing the transition state for phosphoryl transfer of this compound have been identified, the principles remain applicable. The bulky tert-butyl and 2-methylpropyl groups would be expected to exert significant steric and electronic effects on the transition state geometry and energy, influencing the preferred mechanistic pathway.

Table 1: Conceptual Characteristics of Phosphoryl Transfer Transition States
CharacteristicAssociative (ANDN) PathwayDissociative (DN+AN) Pathway
GeometryTrigonal bipyramidalPlanar, metaphosphate-like
Bond Order (Nucleophile-Phosphorus)High in TSLow in TS
Bond Order (Phosphorus-Leaving Group)High in TSLow in TS
Charge DistributionNegative charge buildup on the apical oxygensNegative charge buildup on the leaving group and non-bridging oxygens

Energetic Landscape Mapping for Hydrolysis and Degradation Pathways

For a compound like this compound, hydrolysis would involve the nucleophilic attack of a water molecule on the phosphorus center, leading to the displacement of one of the alkoxy groups (tert-butoxy or 2-methylpropoxy). The reaction can be catalyzed by acid or base. Computational studies are essential to determine which degradation pathway is more favorable under various environmental conditions (e.g., pH). rsc.org Although a specific energy profile for this compound is not available, a hypothetical pathway illustrates the key energetic parameters that would be calculated.

Table 2: Hypothetical Energetic Parameters for a Generic Phosphate Ester Hydrolysis Pathway (Illustrative Values)
SpeciesRelative Energy (kcal/mol)Description
Reactants (Phosphate Ester + H2O)0.0Baseline energy of the starting materials
Transition State (TS)+25.0Energy maximum, representing the activation barrier (ΔG)
Products (Dialkyl Phosphate + Alcohol)-10.0Final energy of the products, indicating an exothermic reaction (ΔGrxn)

Structure-Reactivity Relationship Studies

Understanding how the chemical structure of a molecule influences its reactivity is a cornerstone of physical organic chemistry. For organophosphorus compounds, this involves correlating structural features with rates of reaction or biological activity.

Application of Computational Multivariation Analysis

Computational multivariation analysis techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS), are statistical methods used to analyze data sets with numerous variables. In the context of chemistry, these methods can be used to identify the key structural descriptors (e.g., steric parameters, electronic properties) that govern the reactivity of a series of related compounds. For a set of organophosphorus esters, one could computationally derive various descriptors and correlate them with experimentally observed hydrolysis rates. This would reveal, for instance, the relative importance of steric hindrance versus the electron-withdrawing nature of the ester groups. No studies applying these specific analyses to this compound were found in the literature.

Quantitative Structure-Activity Relationship (QSAR) for Predictive Structural Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistically significant correlation between the chemical structure of a compound and its biological activity or a specific chemical property. A typical QSAR study involves calculating a set of molecular descriptors and using them to build a mathematical model that can predict the activity of new, untested compounds. benthamscience.com

For organophosphorus compounds, QSAR models could be developed to predict toxicity, enzyme inhibition constants, or rates of degradation. Descriptors often include parameters related to hydrophobicity (logP), electronics (dipole moment, atomic charges), and sterics (molecular volume, surface area). benthamscience.com While no QSAR models have been specifically developed for this compound, the methodology provides a framework for predicting its behavior based on its calculated structural properties.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Organophosphorus Compounds
Descriptor ClassExample DescriptorsProperty Represented
ElectronicHOMO/LUMO energies, Dipole moment, Partial atomic chargesElectron distribution, reactivity, polarity
Steric/TopologicalMolecular Weight, Molecular Volume, Surface Area, Molar RefractivitySize, shape, and bulk of the molecule
HydrophobicityLogP (Octanol-Water Partition Coefficient)Tendency to partition into nonpolar environments

Enzyme-Ligand Interaction Modeling (General Organophosphorus Compounds)

Many of the biological effects of organophosphorus compounds stem from their interactions with enzymes. nih.gov They can act as inhibitors, for example, by covalently modifying the active site of crucial enzymes like acetylcholinesterase, or they can be substrates for detoxifying enzymes such as phosphotriesterases (PTEs) or organophosphorus hydrolase (OPH). nih.govnih.gov Computational modeling is a vital tool for studying these interactions at an atomic level.

Molecular Docking Simulations of Phosphate Esters

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. nih.gov The primary goals of docking are to predict the binding mode and the binding affinity (or score) of the ligand. This information can elucidate the mechanism of enzyme inhibition or catalysis.

In a typical docking simulation, a phosphate ester is placed into the active site of an enzyme, and various conformations and orientations are sampled. nih.govresearchgate.net A scoring function is then used to estimate the strength of the interaction, often reported as a binding energy. Analysis of the best-scoring poses reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. nih.govbiointerfaceresearch.com For example, studies on other organophosphates have used docking to identify critical amino acid residues in the active sites of enzymes like acetylcholinesterase and cytochrome P450 that are responsible for binding. nih.govjbr-pub.org.cnmdpi.com While docking studies on this compound are absent from the literature, this technique would be the primary method to hypothesize its interaction with biologically relevant enzymes.

Table 4: Example Molecular Docking Results for Select Organophosphates with Target Enzymes (Data from Literature)
OrganophosphateTarget EnzymeBinding Energy (kcal/mol)Key Interacting Residues (Example)Reference
ParaoxonOrganophosphorus Hydrolase (OPH)-4.57His257 biointerfaceresearch.com
PhosmetCytochrome P450-45.21 (relative units)Not specified jbr-pub.org.cn
Methyl parathionAcetylcholinesterase (AChE)High Interaction (H-bonding)Not specified jbr-pub.org.cn

Combined Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

Combined Quantum Mechanical/Molecular Mechanical (QM/MM) methods offer a powerful computational lens for studying large molecular systems with high accuracy at a manageable computational cost. While specific QM/MM studies focusing exclusively on this compound are not readily found in publicly available literature, the principles of this approach can be readily applied to understand how such an investigation would be structured and the insights it could provide. This section will, therefore, describe the theoretical framework of QM/MM and its hypothetical application to this compound, drawing on methodologies used for similar organophosphate compounds.

The core principle of the QM/MM approach is to partition a large molecular system into two regions: a small, chemically active part that is treated with accurate but computationally expensive quantum mechanics (QM), and the larger, less reactive remainder of the system, which is described by more computationally efficient molecular mechanics (MM) force fields. harvard.edumit.edu This hybrid method allows for the detailed study of electronic events, such as bond breaking and formation, within the context of a larger molecular environment.

For a molecule like this compound, the partitioning would logically be as follows:

The QM Region: This would typically encompass the central phosphate group (PO₄) and the atoms of the ester linkages directly attached to it. This is the region where key chemical reactions, such as hydrolysis, would occur. The electronic structure of these atoms would be calculated using methods like Density Functional Theory (DFT) or other ab initio quantum chemical methods.

The MM Region: This region would consist of the bulky and less reactive alkyl groups: the two tert-butyl groups and the 2-methylpropyl group. These parts of the molecule are primarily involved in steric interactions and are well-described by classical molecular mechanics force fields, which treat atoms as balls and springs.

The interaction between the QM and MM regions is a critical aspect of the simulation. This is typically handled by an embedding scheme where the electrostatic interactions between the two regions are included in the QM Hamiltonian, allowing the quantum mechanical wavefunction to be polarized by the classical environment.

Hypothetical Research Findings from a QM/MM Study

A QM/MM study of this compound could provide detailed insights into its reactivity and interactions. For instance, researchers could investigate the mechanism of its hydrolysis. By modeling the phosphate in a solvent environment (e.g., water), the QM/MM simulation could elucidate the reaction pathway, identify transition states, and calculate the activation energy for the cleavage of the phosphate ester bond.

The table below illustrates the kind of data that could be generated from such a computational study, based on typical findings for organophosphate hydrolysis.

Interactive Data Table: Hypothetical QM/MM Results for Hydrolysis

ParameterHypothetical ValueDescription
Reaction Barrier (kcal/mol) 15 - 25The energy required to reach the transition state for the hydrolysis reaction.
P-O Bond Length (Å) - Ground State 1.60The equilibrium bond length of the phosphorus-oxygen bond in the ester linkage before reaction.
P-O Bond Length (Å) - Transition State 2.10The elongated bond length of the phosphorus-oxygen bond at the peak of the reaction energy profile.
Charge on Phosphorus Atom (e) - Ground State +1.2The partial atomic charge on the phosphorus atom in the reactant state.
Charge on Phosphorus Atom (e) - Transition State +1.0The change in partial atomic charge on the phosphorus atom, indicating electronic redistribution.

Note: The values presented in this table are hypothetical and are intended to illustrate the type of data that a QM/MM study could generate. They are based on general knowledge of similar organophosphate systems and are not the result of a specific simulation of this compound.

Furthermore, QM/MM simulations are particularly powerful for studying enzyme-catalyzed reactions. amanote.com If this compound were a substrate for an enzyme, a QM/MM study could model the compound within the enzyme's active site. This would allow for the investigation of the catalytic mechanism, the role of specific amino acid residues in the reaction, and the binding interactions between the substrate and the enzyme.

Advanced Applications in Organic Synthesis and Materials Science

Di-tert-butyl 2-methylpropyl Phosphate (B84403) as a Key Synthetic Intermediate

While specific, documented examples of Di-tert-butyl 2-methylpropyl phosphate as a key intermediate in the synthesis of complex organic molecules are not extensively reported in publicly available literature, the utility of related di-tert-butyl phosphate and phosphinite complexes is well-established. These compounds serve as valuable precursors and synthons in the construction of P-stereogenic ligands and other sophisticated molecular architectures. researchgate.netresearchgate.net

Facilitating the Preparation of Complex Organic Molecules

The strategic use of phosphate esters in multi-step synthesis often hinges on their ability to act as protecting groups or to be transformed into other functional moieties. The tert-butyl groups, in particular, are known for their steric bulk and their susceptibility to cleavage under specific acidic conditions, which allows for controlled deprotection in synthetic pathways. For instance, related phospholyl ligands have been used to create complex organometallic structures with unique bonding, such as molybdenum-molybdenum triple bonds, highlighting the role of organophosphorus compounds in building sophisticated chemical entities. rsc.org The structural characteristics of this compound suggest its potential utility in similar contexts, where the phosphate group could be employed as a transient functionality to facilitate the assembly of an intricate molecular framework.

Role as a Phosphorylating and Alkylating Reagent

Organophosphate esters are recognized for their dual chemical nature, capable of acting as either phosphorylating agents (transferring the phosphate group) or alkylating agents (transferring an alkyl group). The specific reaction pathway is influenced by the substrate, reaction conditions, and the nature of the ester's substituents.

O- and N-Alkylation of Alcohols and Nitrogen-Containing Heterocycles

The alkylation of nucleophiles such as alcohols (O-alkylation) and nitrogen-containing heterocycles (N-alkylation) is a fundamental transformation in organic synthesis. While research specifically detailing this compound as the alkylating agent is limited, the broader class of alkyl esters is known to participate in these reactions. The selectivity between N- and O-alkylation in heterocyclic compounds can be influenced by the structure of the alkylating agent and the reaction conditions. nih.gov Generally, alkylating agents are crucial for synthesizing a wide range of organic molecules, from pharmaceuticals to materials. organic-chemistry.orgorganic-chemistry.orgresearchgate.netnih.gov The presence of three distinct alkyl groups (two tert-butyl, one isobutyl) on the phosphate core of this compound presents an interesting case for regioselectivity, although this specific application requires further empirical investigation.

Phosphate Esters in Polymer Chemistry and Advanced Materials

In the field of materials science, phosphate esters are widely utilized as multifunctional additives in polymers and resins. They can significantly enhance the physical properties, durability, and processability of polymeric materials. google.com Their utility stems from their chemical stability and their ability to interact with polymer chains in beneficial ways. krahn.eu

Application as Stabilizers in Polymeric Systems and Resins

Polymers are susceptible to degradation from heat, oxidation, and UV light during processing and their service life. wikipedia.org Chemical stabilizers are added to retard these degradation processes. Phosphate and phosphite (B83602) esters are effective secondary antioxidants, which act by decomposing hydroperoxides (ROOH) that are formed during the initial stages of polymer oxidation. wikipedia.orgresearchgate.net This action prevents the propagation of radical chain reactions that lead to the breakdown of the polymer structure. researchgate.net

The mechanism involves the reduction of hydroperoxides to alcohols. wikipedia.org Organophosphorus compounds, including hindered phenols and phosphites, are crucial for stabilizing a variety of polymers, including polyolefins. google.comspecialchem.com The bulky tert-butyl groups, such as those in this compound, are a common feature in antioxidants as they enhance stability and effectiveness. researchgate.netnih.gov These groups help to stabilize the phenoxyl radicals that form during the antioxidant cycle. specialchem.com

Key Functions of Phosphate Ester Stabilizers:

Function Description
Antioxidant Acts as a secondary antioxidant by scavenging hydroperoxides, preventing further degradation. wikipedia.orgresearchgate.net
Thermal Stabilizer Improves the heat resistance of polymers during high-temperature processing and end-use. palmerholland.com
Flame Retardant Can function as non-halogenated flame retardants, often by promoting char formation. krahn.eu

| Plasticizer | Improves flexibility and durability by lubricating polymer chains. krahn.eu |

Function as Nucleating Agents in Polymer Processing

In semi-crystalline polymers like polypropylene (B1209903), the rate and manner of crystallization significantly impact the final material's mechanical and optical properties. Nucleating agents are additives that accelerate the crystallization process by providing sites for crystal growth to begin. utb.cz This results in a higher degree of crystallinity with smaller, more uniform spherulites (crystalline regions). utb.czspecialchem.com

Phosphate ester salts are recognized as a class of high-performance, advanced nucleating agents. utb.czspecialchem.com They are particularly effective in enhancing the stiffness, strength, and heat deflection temperature of polypropylene. specialchem.comproquest.com The addition of organophosphate nucleating agents can raise the crystallization temperature of polypropylene by over 10°C, which allows for faster molding cycles and more efficient production. proquest.commdpi.comornl.govbohrium.com

While many commercially successful nucleating agents are metal salts of complex phosphate esters (like NA-11 and NA-21), the fundamental phosphate ester structure is key to their function. utb.czmdpi.comresearchgate.netkpfu.ru These agents create numerous nucleation sites, leading to faster and more complete crystallization. proquest.com

Reported Effects of Phosphate Ester Nucleating Agents on Polypropylene (PP):

Property Effect of Nucleating Agent Reference
Crystallization Temperature (Tc) Increased by 10-15°C mdpi.comornl.gov
Crystallinity Index (Xc) Increased from ~45% to over 50% ornl.gov
Stiffness (Flexural Modulus) Increased by ~14% proquest.com
Strength (Tensile Strength) Increased by ~8% proquest.com

| Processing Cycle Time | Reduced due to faster solidification at higher temperatures | specialchem.com |

Utilization as Emulsifiers and Dispersants in Formulations

The molecular architecture of phosphate esters, featuring a polar phosphate head group and nonpolar alkyl chains, is central to their function as surface-active agents. This amphiphilic nature allows them to reduce interfacial tension between immiscible liquids, such as oil and water, facilitating the formation of stable emulsions. Similarly, in solid-in-liquid formulations, these compounds can adsorb onto the surface of solid particles, preventing them from aggregating and settling, thus acting as dispersants. The effectiveness of a given organophosphate in these roles is dictated by the balance between its hydrophilic and lipophilic characteristics, a concept quantified by the Hydrophilic-Lipophilic Balance (HLB). The specific arrangement of tert-butyl and 2-methylpropyl groups in this compound would determine its unique surface activity and, consequently, its suitability for specific emulsification or dispersion applications.

Table 1: General Properties of Organophosphate Surfactants

PropertyDescriptionRelevance to Emulsions and Dispersions
Amphiphilicity Presence of both hydrophilic (phosphate) and lipophilic (alkyl) regions in the molecule.Enables interaction at oil-water or solid-liquid interfaces.
Interfacial Tension Reduction Lowers the energy barrier for mixing immiscible phases.Facilitates the formation of fine droplets in an emulsion.
Steric/Electrostatic Stabilization Adsorbed layer on particles provides a repulsive barrier.Prevents flocculation and sedimentation of dispersed solids.

Role as Wetting Agents in Surface Chemistry

The ability of a liquid to spread over a solid surface, or "wet" it, is governed by the surface tension of the liquid and the interfacial tension between the liquid and the solid. Wetting agents are surfactants that lower the surface tension of a liquid, allowing it to spread more easily. Organophosphate esters can function as effective wetting agents by reducing the contact angle between the liquid and the solid surface. This property is critical in numerous industrial processes, including coatings, printing inks, and agricultural formulations, where uniform coverage of a surface is essential. The branched alkyl groups of this compound would influence its packing at interfaces, a key factor in its potential efficacy as a wetting agent.

Catalytic Applications and Ligand Design (General Organophosphorus Scope)

Organophosphorus compounds are of paramount importance in the field of catalysis, primarily serving as ligands that coordinate to metal centers to form highly active and selective catalysts. tandfonline.comresearchgate.net The electronic and steric properties of the organophosphorus ligand can be finely tuned by modifying the substituents on the phosphorus atom, which in turn influences the reactivity and selectivity of the metal catalyst. tandfonline.com

Phosphines, a class of organophosphorus compounds, are particularly widely used as ligands in transition metal catalysis for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. tandfonline.com The phosphorus atom's ability to act as a strong σ-donor and a π-acceptor allows it to modulate the electron density at the metal center, which is crucial for the catalytic cycle.

The design of novel organophosphorus ligands is a vibrant area of research, with a focus on creating catalysts with improved activity, stability, and selectivity. chemrxiv.orgibm.com Data-driven approaches and computational modeling are increasingly being employed to accelerate the discovery and optimization of new ligands for specific catalytic applications. chemrxiv.orgibm.com While specific catalytic applications of this compound are not prominently documented, its structural motifs are representative of the building blocks used in the design of more complex and specialized organophosphorus ligands.

Q & A

Q. What are the recommended synthetic routes for Di-tert-butyl 2-methylpropyl phosphate, and how can high purity be ensured?

Methodological Answer: Di-tert-butyl phosphate derivatives are typically synthesized via phosphorylation reactions under anhydrous conditions. Key steps include:

  • Reagent Selection : Use tert-butyl chloromethyl phosphate as a precursor, reacting with 2-methylpropyl alcohol in the presence of a base (e.g., triethylamine) to minimize side reactions .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent hydrolysis of the phosphate ester .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization for high-purity isolation (>95% by qNMR) .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Confirm tert-butyl (δ 1.2–1.4 ppm) and 2-methylpropyl (δ 0.9–1.1 ppm) groups. Phosphate backbone signals appear at δ 3.5–4.5 ppm .
    • ³¹P NMR : Single peak near δ -2 to 0 ppm indicates pure phosphate ester .
  • Mass Spectrometry : Use ESI-MS (negative mode) to detect [M–H]⁻ ions. Expected m/z: 265.3 (calculated for C₁₂H₂₇O₄P⁻) .
  • Purity Analysis : Quantify impurities (<5%) via qNMR with internal standards (e.g., dimethyl sulfone) .

Advanced Research Questions

Q. What mechanistic insights explain the pH-dependent hydrolysis of this compound?

Methodological Answer: Hydrolysis pathways vary with pH:

  • Acidic Conditions (pH <3) : Protonation of the phosphate oxygen accelerates P–O bond cleavage, yielding tert-butanol and 2-methylpropyl phosphoric acid. Monitor via ³¹P NMR or IC (ion chromatography) .
  • Neutral/Alkaline Conditions (pH 7–10) : Nucleophilic attack by hydroxide ions dominates. Kinetic studies using UV-Vis (λ = 210 nm for phosphate release) reveal second-order rate constants (k ≈ 1.2 × 10⁻⁴ M⁻¹s⁻¹ at 25°C) .

Contradiction Resolution : Discrepancies in reported hydrolysis rates (e.g., 1.0 × 10⁻⁴ vs. 1.5 × 10⁻⁴ M⁻¹s⁻¹) may stem from ionic strength differences. Standardize buffer systems (e.g., 0.1 M NaCl) to minimize variability .

Q. How can researchers resolve conflicting ecotoxicity data for this compound in aquatic environments?

Methodological Answer: Conflicting classifications (e.g., Aquatic Chronic 1 vs. 3) arise from test organism sensitivity and metabolite interference:

  • Standardized Testing : Follow OECD 211 (Daphnia magna) and OECD 201 (algae) guidelines. Control for metabolites (e.g., 2-methylpropyl phosphoric acid) via LC-MS .
  • Sediment Interaction : Assess adsorption coefficients (Kd) using batch equilibration. High log Kd (>3) suggests sediment binding reduces bioavailability, explaining lower toxicity in benthic studies .

Q. What advanced computational tools aid in retrosynthetic planning for this compound derivatives?

Methodological Answer:

  • AI-Driven Synthesis Platforms : Use PubChem’s retrosynthesis module or Reaxys’ Biocatalysis Explorer to predict feasible routes. For tert-butyl phosphate analogs, Template_relevance Reaxys identifies 83% of viable pathways .
  • DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to evaluate phosphorylation energetics. Activation energy (ΔG‡) for tert-butyl esterification: ~25 kcal/mol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.